A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery
A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive technical overview of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly functionalized derivative poised as a critical intermediate in the synthesis of advanced pharmaceutical agents. We will delve into its molecular structure, physicochemical properties, a robust and logical protocol for its synthesis, and methods for its structural characterization. Furthermore, this paper will explore its significant applications, particularly in the development of kinase inhibitors for oncology and anti-inflammatory therapies, while also outlining essential safety and handling protocols to ensure its effective and safe utilization in a research environment.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development.[2] Among them, the indazole ring system has emerged as a particularly fruitful scaffold for the design of novel therapeutics.[2] The inherent structural features of indazole allow it to serve as a versatile template, leading to the development of approved drugs such as the anti-cancer agents Axitinib and Pazopanib.[2] The value of the indazole core lies in its unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of molecular properties to achieve high potency and selectivity for various biological targets.
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) represents a strategic evolution of this scaffold.[3] The molecule is densely functionalized with key reactive groups: a methyl ester, a bromine atom, and a nitro group. This arrangement provides multiple, orthogonal handles for subsequent chemical modification, making it an exceptionally valuable building block for combinatorial chemistry and targeted drug design.[4] Specifically, the presence of these groups facilitates its use in creating potent kinase inhibitors and anti-inflammatory agents, addressing critical needs in modern medicine.[4]
Molecular Structure and Physicochemical Properties
The chemical identity and key properties of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate are summarized below. The structure features a bicyclic indazole core, with a bromine atom at position 5, a nitro group at position 4, and a methyl carboxylate group at position 3. The nitro and bromo substituents are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring system.
Caption: Chemical Structure of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate.
Table 1: Physicochemical and Registry Information
| Property | Value | Source |
| CAS Number | 1403767-11-2 | [3] |
| Molecular Formula | C₉H₆BrN₃O₄ | [4] |
| Molecular Weight | 300.06 g/mol | [4] |
| Predicted Boiling Point | 449.2 ± 40.0 °C | [4] |
| Predicted Density | 1.863 ± 0.06 g/cm³ | [4] |
| MDL Number | MFCD23106303 | [4] |
| Storage Temperature | 2-8°C | [4] |
Proposed Synthesis Protocol
While specific literature detailing the synthesis of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is not widely published, a logical and efficient synthetic route can be devised based on established reactions of the indazole core. The most direct pathway involves the esterification of the corresponding carboxylic acid, 5-bromo-4-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials.
The proposed two-stage synthesis begins with the regioselective nitration and bromination of a suitable indazole-3-carboxylic acid derivative, followed by a classic Fischer-Speier esterification.
Caption: Proposed two-stage synthesis workflow for the target compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the conversion of the carboxylic acid precursor to the final methyl ester product. This method is widely used for its reliability and simplicity.[1][5]
Materials:
-
5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-4-nitro-1H-indazole-3-carboxylic acid and anhydrous methanol.
-
Acid Catalysis: Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with stirring. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6] Trustworthiness Check: The bicarbonate wash is critical. Effervescence indicates successful neutralization of the acid. Continue washing until no more gas evolves.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. While specific spectral data for this exact molecule is proprietary to commercial vendors[3], the expected results can be predicted based on its structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~4.0 ppm).- Two doublets in the aromatic region corresponding to the protons at C6 and C7.- A broad singlet for the N-H proton of the indazole ring (>10 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~53 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Signals corresponding to the aromatic carbons of the indazole ring, with shifts influenced by the bromo and nitro substituents. |
| FT-IR | - A broad peak for the N-H stretch (~3300 cm⁻¹).- A sharp peak for the C=O stretch of the ester (~1720 cm⁻¹).- Strong peaks for the asymmetric and symmetric N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |
| Mass Spec (LC-MS) | The calculated exact mass is 298.9593 for the [M+H]⁺ ion (for ⁷⁹Br). The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Applications in Medicinal Chemistry
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate.[4] Its utility stems from the ability to selectively manipulate its functional groups.
-
Kinase Inhibitor Synthesis: The indazole core is a key feature in many Type I and Type II kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine. This amine serves as a crucial attachment point for building side chains that interact with the hinge region or allosteric pockets of protein kinases. The bromine at position 5 allows for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and modulate properties like solubility and cell permeability.[4]
-
Anti-Inflammatory Agents: Indazole derivatives have been explored as inhibitors of inflammatory mediators. The functional groups on this molecule provide the necessary handles to synthesize libraries of compounds for screening against targets like COX enzymes or cytokine-modulating proteins.[4]
-
Agrochemical Development: The biological activity of indazoles also extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.[1]
Caption: Synthetic utility of the intermediate for kinase inhibitor development.
Safety and Handling
As a research chemical, methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate requires careful handling in a controlled laboratory environment. While a specific Material Safety Data Sheet (MSDS) is not publicly available, data from closely related compounds like 5-bromo-1H-indazole-3-carboxylic acid and other nitroaromatics can inform safe practices.[7][8][9]
Hazard Identification (Inferred):
-
Acute Toxicity: Harmful if swallowed or inhaled.[8]
-
Skin Contact: Causes skin irritation.[7]
-
Eye Contact: Causes serious eye irritation.[7]
-
Respiratory: May cause respiratory irritation.[7]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]
-
Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4][7]
Conclusion
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its dense and versatile functionalization provides a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted kinase inhibitors. This guide has provided a detailed overview of its structure, properties, a logical synthesis protocol, and essential handling procedures to empower researchers in leveraging this valuable building block for future discoveries.
References
-
MySkinRecipes. (n.d.). 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester. Retrieved from [Link]
-
ChemSrc. (n.d.). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Sources
- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1403767-11-2|Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester [myskinrecipes.com]
- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.es [fishersci.es]
- 8. Page loading... [wap.guidechem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
